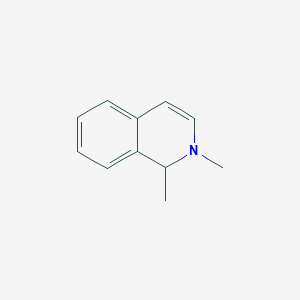

1,2-Dimethyl-1,2-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

52162-76-2 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,2-dimethyl-1H-isoquinoline |

InChI |

InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-9H,1-2H3 |

InChI Key |

BDNDHRWEHJKIRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C=CN1C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethyl 1,2 Dihydroisoquinoline and Substituted Analogues

Classical and Foundational Routes to Dihydroisoquinoline Cores

Traditional methods for the synthesis of dihydroisoquinolines have laid the groundwork for many of the advanced strategies used today. These routes often involve the formation of the heterocyclic ring through cyclization of acyclic precursors.

Reduction of Aromatic Isoquinoline (B145761) Derivatives

One of the most direct methods to obtain 1,2-dihydroisoquinolines is through the reduction of the corresponding quaternary isoquinolinium salts. These salts, readily prepared by the N-alkylation of isoquinoline, can be selectively reduced to yield the 1,2-dihydro derivatives. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov

The reduction of functionalized quaternary isoquinolinium salts, such as those derived from ethyl isoquinoline-3-carboxylates, proceeds efficiently with a slight excess of NaBH₄ in ethanol (B145695) at room temperature. nih.gov The resulting 1,2-dihydroisoquinoline-3-carboxylates are moderately stable in solution under an inert atmosphere. nih.gov This method provides a straightforward entry to C1-unsubstituted 1,2-dihydroisoquinolines.

Table 1: Reduction of Isoquinolinium Salts

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylisoquinolinium Salt | NaBH₄ | 1,2-Dialkyl-1,2-dihydroisoquinoline | Good | nih.gov |

| Ethyl 2-alkylisoquinolinium-3-carboxylate Salt | NaBH₄ | Ethyl 2-alkyl-1,2-dihydroisoquinoline-3-carboxylate | Good | nih.gov |

Pomeranz-Fritsch Cyclization and its Modern Adaptations for Dihydroisoquinolines

The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. researchgate.net However, traditional conditions, often requiring strong acids and high temperatures, are harsh and not always suitable for the synthesis of sensitive 1,2-dihydroisoquinolines due to their inherent reactivity. researchgate.netnih.gov

Modern adaptations of this reaction have been developed to provide milder conditions that allow for the isolation of 1,2-dihydroisoquinoline (B1215523) products. nih.govacs.org A notable modification employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a sterically hindered amine base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. nih.govacs.orgthieme-connect.com These conditions facilitate the cyclization of benzylamino acetals under much milder conditions, tolerating a wider range of functional groups. nih.govacs.org This modified protocol has significantly expanded the scope of the Pomeranz-Fritsch reaction for accessing diverse 1,2-dihydroisoquinolines. nih.govchemrxiv.orgacs.org The reaction proceeds well with electron-donating groups on the aromatic ring, consistent with an electrophilic aromatic substitution mechanism. acs.orgthieme-connect.com

Table 2: Modified Pomeranz-Fritsch Cyclization for 1,2-Dihydroisoquinolines

| Benzylamino Acetal Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(3,4-Dimethoxybenzyl)aminoacetaldehyde dimethyl acetal | TMSOTf, DIPEA, CH₂Cl₂ | 6,7-Dimethoxy-1,2-dihydroisoquinoline | High | acs.orgthieme-connect.com |

| N-Benzylaminoacetaldehyde dimethyl acetal | TMSOTf, 2,6-lutidine, CH₂Cl₂ | 1,2-Dihydroisoquinoline | Moderate | thieme-connect.com |

Condensation Reactions for Ring Formation (e.g., involving benzaldehyde (B42025) and aminoacetaldehyde dimethyl acetal)

The condensation of a benzaldehyde derivative with an aminoacetaldehyde acetal, followed by cyclization, represents a fundamental approach to constructing the isoquinoline core. This process is central to the Pomeranz-Fritsch reaction and its variants. thieme-connect.de The initial step involves the formation of a Schiff base (imine) from the condensation of the benzaldehyde and the aminoacetaldehyde dimethyl acetal. Subsequent acid-catalyzed cyclization of the resulting benzalaminoacetal leads to the formation of the dihydroisoquinoline ring. researchgate.net

While the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine, is a well-known method for synthesizing 3,4-dihydroisoquinolines, direct condensation methods leading to 1,2-dihydroisoquinolines are also of significant interest. pharmaguideline.comnih.gov These reactions provide a modular approach where the substituents on both the benzene (B151609) ring and the nitrogen atom can be varied by choosing the appropriate starting materials.

Advanced Catalytic Approaches in Dihydroisoquinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds, and dihydroisoquinolines are no exception. These advanced approaches often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, have proven to be exceptionally versatile catalysts for the synthesis of complex organic molecules, including dihydroisoquinolines. These catalytic cycles often involve steps like C-H activation, cross-coupling, and cyclization.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted 1,2-dihydroisoquinolines. nih.govpreprints.orgnih.gov One elegant strategy involves a cascade reaction that combines cyclization with a cross-coupling reaction in a single pot. For instance, trisubstituted allenamides containing a bromoaryl moiety can undergo a palladium-catalyzed cascade cyclization-coupling with arylboronic acids (Suzuki-Miyaura coupling). preprints.orgnih.gov This reaction proceeds through the formation of a π-allylpalladium intermediate after intramolecular cyclization, which then undergoes transmetalation with the arylboronic acid to yield a variety of substituted 1,2-dihydroisoquinolines. preprints.orgnih.gov

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been integrated into cascade sequences for dihydroisoquinoline synthesis. wikipedia.orgorganic-chemistry.org These methods allow for the introduction of diverse substituents at various positions of the dihydroisoquinoline ring system, providing rapid access to libraries of compounds for further investigation. preprints.orgnih.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Substituted 1,2-Dihydroisoquinolines

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Cascade Cyclization-Suzuki-Miyaura Coupling | Trisubstituted allenamide (with bromoaryl group), Arylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, NaOH | Substituted 1,2-dihydroisoquinoline | nih.gov |

| Sequential C(sp²)-H and C(sp³)-H bond activation | N-Methoxybenzamide, Alkene | Pd(OAc)₂ | Dihydroisoquinoline | nih.govresearchgate.net |

| Direct Arylation (Suzuki-Miyaura type) | N-Acyldihydroisoquinoline, Arylboronic acid | Pd(TFA)₂, Ag₂O | 4-Aryl-dihydroisoquinoline | rsc.org |

An exploration of modern synthetic strategies reveals a variety of sophisticated methods for the preparation of 1,2-dimethyl-1,2-dihydroisoquinoline and its analogs. These approaches, leveraging the power of transition metal catalysis, organocatalysis, and multicomponent reactions, offer efficient pathways to this important heterocyclic scaffold. This article delves into specific synthetic methodologies, highlighting key research findings and the versatility of these chemical transformations.

1

2 Rhenium-Catalyzed Tandem Cyclization and Nucleophilic Addition of 2-(1-Alkynyl)arylaldimines

A notable synthetic route to 1,2-dihydroisoquinolines involves a rhenium-catalyzed tandem cyclization and nucleophilic addition of 2-(1-alkynyl)arylaldimines. bohrium.combohrium.comresearchgate.net This method capitalizes on the ability of a rhenium catalyst to facilitate the 6-endo-dig cyclization of the starting aldimine, which is then trapped by a variety of nucleophiles. The reaction of 2-alkynylarylaldimines with pronucleophiles such as nitromethane, dimethyl malonate, and phenylacetylene (B144264) in the presence of a rhenium catalyst leads to the formation of the corresponding 1,2-dihydroisoquinolines in moderate to good yields. bohrium.com

Furthermore, the scope of the nucleophile can be expanded to include hydrosilanes, allylstannanes, and ketene (B1206846) silyl (B83357) acetals, which introduce hydride, allyl, and other functional groups at the 1-position of the 1,2-dihydroisoquinoline ring system. bohrium.com The rhenium-catalyzed intramolecular cyclization of 2-alkynylbenzylamines also serves as a viable pathway to these heterocyclic compounds. bohrium.com

| Aldimine Substrate | Nucleophile | Rhenium Catalyst | Product | Yield |

|---|---|---|---|---|

| N-[2-(Phenylethynyl)benzylidene]aniline | Nitromethane | [ReBr(CO)5] | 1-(Nitromethyl)-2-phenyl-1,2-dihydroisoquinoline | Good |

| N-[2-(Phenylethynyl)benzylidene]aniline | Dimethyl malonate | [ReBr(CO)5] | Dimethyl 2-(2-phenyl-1,2-dihydroisoquinolin-1-yl)malonate | Moderate |

| N-[2-(Phenylethynyl)benzylidene]aniline | Phenylacetylene | [ReBr(CO)5] | 1-(Phenylethynyl)-2-phenyl-1,2-dihydroisoquinoline | Moderate |

3 Copper-Catalyzed Cascade Methods

Copper-catalyzed cascade reactions provide an efficient means for the synthesis of 1,2-dihydroisoquinoline derivatives. One such method involves the reaction of o-ethynylbenzacetals with sulfonyl azides, which proceeds through a cascade process that includes a copper-catalyzed alkyne-azide cycloaddition (CuAAC), Dimroth rearrangement, a 1,5-OR or 1,5-H shift, and a 6π-electrocyclic ring closure to furnish 1,3- or 1,1-dialkoxy-1,2-dihydroisoquinolines. nih.gov These products can be further transformed into isoquinolinium salts. nih.gov

Copper catalysis is also effective in the oxidative [1+2+1+2] cascade cyclization of N,N-dimethyl enaminones with benzylamines, leading to functionalized 1,4-dihydropyridines, showcasing the versatility of copper in synthesizing nitrogen-containing heterocycles. nih.gov While not directly producing 1,2-dihydroisoquinolines, this methodology highlights the potential of copper-catalyzed cascade reactions in building complex heterocyclic frameworks from simple starting materials. nih.gov

4 Gold(III) Chloride Catalysis in Multicomponent Reactions

Gold(III) chloride has proven to be an effective catalyst for the three-component reaction of an activated quinoline (B57606) or isoquinoline, an alkyne, and an acyl chloride, yielding alkynyl-substituted 1,2-dihydroquinolines and isoquinolines in a single step. nih.gov This method benefits from readily available starting materials and offers a convenient synthesis of these derivatives. nih.gov The catalytic prowess of gold extends to the cyclization of N-propargylic dithiocarboimidates, which undergo a fast and efficient ring closure through a cascade of 5-exo-dig cyclization and 1,3-alkyl migration to form dihydrothiazoles, further demonstrating the utility of gold catalysis in heterocyclic synthesis. rsc.org

| Heterocycle | Alkyne | Activating Agent | Product | Yield |

|---|---|---|---|---|

| Isoquinoline | Phenylacetylene | Benzoyl chloride | 2-Benzoyl-1-(phenylethynyl)-1,2-dihydroisoquinoline | High |

| Quinoline | 1-Heptyne | Acetyl chloride | 1-Acetyl-2-(1-heptynyl)-1,2-dihydroquinoline | Good |

2 Organocatalytic and Lewis Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) co-catalyzed by a Lewis acid and an organocatalyst have been successfully employed for the synthesis of a diverse library of 1,2-dihydroisoquinolines. researchgate.net The reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, catalyzed by a combination of a Lewis acid and proline, affords the desired products in good yields. researchgate.net This approach allows for three points of diversification, making it a powerful tool for generating molecular diversity. researchgate.net Indoles can also be used as pronucleophiles in this reaction, leading to the formation of 1-(3-indolyl)-1,2-dihydroisoquinolines. researchgate.net

Lewis acids such as InCl₃ and Sc(OTf)₃ are effective catalysts for the formal [4+2] cycloaddition of dihydropyridines, aldehydes, and p-methylaniline to produce highly substituted tetrahydroquinolines stereoselectively. nih.gov This highlights the utility of Lewis acid catalysis in constructing complex heterocyclic systems through multicomponent strategies. nih.gov

3 Enantioselective Synthesis of Chiral Dihydroisoquinoline Derivatives

The development of enantioselective methods for the synthesis of chiral dihydroisoquinoline derivatives is of significant interest due to the prevalence of this structural motif in biologically active molecules. nih.govrsc.org

1 Asymmetric Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) have emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles. bohrium.comthieme.demdpi.com The enantioselective versions of these reactions, however, have been more challenging to develop. thieme.de A significant breakthrough in this area is the use of a chiral N,N'-dioxide/metal complex to catalyze the enantioselective addition of simple isocyanides to C=C bonds. bohrium.comresearchgate.net This strategy has been successfully applied to the synthesis of enantioenriched 1,2-dihydroisoquinolines. bohrium.comresearchgate.net The key to this transformation is the generation of a zwitterionic intermediate, which can then undergo an enantioselective dearomative [3+2] annulation with isoquinolines to furnish chiral 1,2-dihydroisoquinoline derivatives with good to excellent results. thieme.deresearchgate.net

| Isocyanide | Alkene | Catalyst System | Product | Yield | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| 2-Naphthyl isocyanide | Dimethyl 2-(cyclohexylmethylene)malonate | Mg(OTf)₂ / Chiral N,N'-dioxide | Chiral fused polycyclic 1,2-dihydroisoquinoline-based amidine | Good | High |

| tert-Butyl isocyanide | Isoquinoline | Mg(OTf)₂ / Chiral N,N'-dioxide | Chiral 1,2-dihydroisoquinoline derivative | Excellent | Excellent |

2 Chiral Lewis Acid Catalysis in Dearomative Annulations

Chiral Lewis acid catalysis plays a crucial role in the enantioselective synthesis of dihydroisoquinolines through dearomative annulation reactions. researchgate.net By employing a chiral MgII-N,N'-dioxide catalyst, the enantioselective addition of isocyanides to C=C bonds can be achieved, leading to the formation of a key zwitterionic intermediate. researchgate.net This intermediate, acting as a 1,3-dipole, can then participate in an enantioselective dearomative [3+2] annulation reaction with nonactivated isoquinolines. researchgate.net This process affords chiral 1,2-dihydroisoquinolines in good to excellent yields and high enantioselectivity. researchgate.net The use of chiral Lewis acids has also been reported in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, where the addition of a Lewis acid additive like La(OTf)₃ can enhance the conversion rate. mdpi.com

Control of Stereoselectivity in Dihydroisoquinoline Formation

The control of stereochemistry is paramount in the synthesis of complex molecules, as the spatial arrangement of atoms dictates the compound's biological activity and physical properties. In the context of dihydroisoquinoline synthesis, several strategies have been developed to influence the stereochemical outcome of reactions, yielding specific enantiomers or diastereomers. These methods primarily involve the use of chiral auxiliaries, substrate-based control, and asymmetric catalysis.

One established method involves the use of Reissert compounds, which are formed by the reaction of isoquinolines with acid chlorides and a cyanide source. acs.org When a chiral, non-racemic acid chloride is used, diastereomeric Reissert compounds can be formed. acs.orgnih.gov The chiral acyl group acts as an auxiliary, directing subsequent reactions. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with chiral acid chlorides can produce diastereomeric Reissert compounds. acs.orgnih.gov The level of diastereoselectivity achieved depends on the specific chiral auxiliary employed, with one study achieving an 80:20 diastereomeric ratio using a 9-phenylmenthyl derivative. acs.org Although the anions generated from these Reissert compounds often react with only modest selectivity, the diastereomers themselves can sometimes be separated, providing a pathway to enantiomerically pure products after further transformations. acs.orgnih.gov

| Chiral Auxiliary Group | Reactant | Diastereomeric Ratio (dr) | Reference |

| 9-phenylmenthyl | 6,7-dimethoxy-3,4-dihydroisoquinoline | 80:20 | acs.org |

| l-menthoxycarbonyl | Isoquinoline | 1:1 | nih.gov |

| Cholesteryloxycarbonyl | Isoquinoline | Separable Diastereomers | nih.gov |

Substrate-based control offers another powerful approach to directing stereoselectivity. In this strategy, a chiral center or a specific functional group already present in the starting material dictates the stereochemical course of the cyclization or addition reaction. A notable example is the cyclization of chiral allylsilanes. nih.gov It has been observed that the placement of a benzyloxy group gamma to the silicon atom can reverse the typical diastereoselectivity of cyclizations involving N-acyliminium ions. nih.gov This phenomenon suggests that the ether oxygen participates in the reaction mechanism, likely through thermodynamic control facilitated by interaction with a transient cationic intermediate, thereby directing the stereochemical outcome. nih.gov

Catalytic asymmetric hydrogenation of the C=N bond in a pre-formed dihydroisoquinoline is a highly effective method for establishing a chiral center at the C1 position. rsc.orgrsc.org This approach has been extensively studied for the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines from their corresponding 3,4-dihydroisoquinoline (B110456) precursors. rsc.org Chiral transition metal complexes, particularly those involving ruthenium or iridium with chiral phosphine (B1218219) ligands like (R)-BINAP, serve as catalysts. rsc.org These catalysts create a chiral environment around the imine, leading to the preferential formation of one enantiomer of the product upon reduction. rsc.org For example, ruthenium-optically active phosphine complexes have been successfully used in the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline. rsc.org

Novel Cycloaddition and Rearrangement Strategies

Modern organic synthesis increasingly relies on novel strategies that build molecular complexity rapidly and efficiently. For dihydroisoquinoline synthesis, intramolecular cycloadditions and domino reactions have emerged as powerful tools, enabling the construction of the heterocyclic core through elegant and atom-economical pathways.

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a molecule with a delocalized three-atom, four-electron pi system) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org When the dipole and dipolarophile are part of the same molecule, the reaction proceeds intramolecularly, providing a powerful method for constructing fused ring systems.

A novel synthesis of the 1,2-dihydroisoquinoline ring system utilizes an intramolecular 1,3-dipolar cycloaddition between an alkyl azide (B81097) and an olefin. clockss.org In this sequence, ethyl 2-bromomethylcinnamate is first converted to the corresponding azide. clockss.org This intermediate then undergoes a spontaneous intramolecular cycloaddition at room temperature to form a transient triazoline, which rearranges to a more stable diazo-compound. clockss.org The final step involves a rhodium-catalyzed N-H insertion reaction, which proceeds through a presumed carbene intermediate that rearranges to furnish the 3-ethoxycarbonyl-1,2-dihydroisoquinoline product. clockss.org This two-step, one-pot sequence transforms a readily available starting material into the dihydroisoquinoline core under mild conditions. clockss.org

Other 1,3-dipoles, such as C,N-cyclic azomethine imines, have also been employed in cycloaddition reactions to construct the tetrahydroisoquinoline core, highlighting the versatility of this approach for generating diverse isoquinoline-based scaffolds. nih.gov

Domino reactions, also known as tandem or cascade reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates, add further reagents, or change reaction conditions. mdpi.comnih.govbeilstein-journals.org These reactions are highly efficient and align with the principles of green chemistry by reducing waste, saving time, and improving atom economy. nih.gov

One sophisticated domino strategy for building substituted dihydroisoquinolinones involves a palladium-catalyzed Heck/borylation sequence. nih.gov This reaction couples N-allylcarboxamides with bis(pinacolato)diboron (B136004) (B₂(Pin)₂). nih.gov The proposed mechanism involves an intramolecular carbopalladation (Heck reaction) of the alkene, which generates an alkyl-palladium intermediate. This intermediate is then trapped by the borylating agent to yield dihydroisoquinolinone-4-methylboronic esters. nih.gov The resulting boronic ester group is a versatile handle for further synthetic modifications. nih.gov

| Reaction Type | Key Steps | Catalyst | Product Type | Reference |

| Domino Heck/Borylation | Intramolecular Carbopalladation / Borylation | NHC-Palladacycle | Dihydroisoquinolinone-4-methylboronic esters | nih.gov |

| Domino Povarov Reaction | Imine Formation / Mannich Addition / Cyclization | p-Toluenesulfonic acid | Tetrahydroquinoline-3-carboxylates | beilstein-journals.org |

| Domino Reduction/Amination | Nitro Reduction / Imine Formation / Imine Reduction | 5% Pd/C | Tetrahydroquinolines | mdpi.com |

Multi-component domino reactions offer even greater efficiency by combining three or more starting materials in a single operation. The Povarov reaction, an imino Diels-Alder reaction, can be performed in a three-component domino fashion to generate highly substituted tetrahydroquinolines, which are structurally related to dihydroisoquinolines. beilstein-journals.org In a typical example, an arylamine, an aromatic aldehyde, and methyl propiolate react in the presence of an acid catalyst. beilstein-journals.org The reaction is believed to proceed through the in situ formation of a β-enamino ester (from the arylamine and methyl propiolate) and an N-aryl aldimine (from the arylamine and aldehyde). A subsequent Mannich-type addition followed by cyclization affords the tetrahydroquinoline product with good stereoselectivity. beilstein-journals.org

Chemical Reactivity and Transformations of the 1,2 Dimethyl 1,2 Dihydroisoquinoline Nucleus

Electrophilic and Nucleophilic Substitution Reactions

The inherent reactivity of the 1,2-dihydroisoquinoline (B1215523) ring system makes it a valuable intermediate in the synthesis of more complex molecules. nih.gov The enamine-like character of the 1,2-dihydroisoquinoline nucleus, while not extensively documented for the 1,2-dimethyl derivative specifically, suggests a predisposition towards electrophilic attack, particularly at the electron-rich C-4 position.

Conversely, nucleophilic substitution reactions are also plausible. The introduction of a substituent at the C-1 position can be achieved through activation of this position. For instance, quaternization of the ring nitrogen with an agent like benzyl (B1604629) bromide would render the C-1 position susceptible to attack by a nucleophile, such as a Grignard reagent, to form 1-substituted derivatives. mdpi.com

Oxidative Transformations to Aromatic Isoquinolines

The 1,2-dihydroisoquinoline scaffold serves as a convenient precursor to fully aromatized isoquinolines. This transformation is a key step in many synthetic routes, leveraging the inherent reactivity of the dihydro derivative. nih.gov The oxidation process re-establishes the aromaticity of the heterocyclic ring, providing a stable final product. While various oxidizing agents can be employed, the specific conditions for the oxidation of 1,2-dimethyl-1,2-dihydroisoquinoline would be selected to ensure compatibility with other functional groups present in the molecule. This oxidative step is often part of a broader synthetic strategy, for instance, following a primary synthesis of the dihydroisoquinoline ring. nih.gov

A general representation of this oxidative transformation is depicted below:

General Scheme for Oxidation of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | Oxidizing Agent (e.g., MnO₂, DDQ) | 1,2-Dimethylisoquinolinium salt |

Note: The product exists as an isoquinolinium salt due to the presence of the N-methyl group.

Reductive Transformations to Tetrahydroisoquinoline Analogues

The reduction of the C=N double bond within the 1,2-dihydroisoquinoline nucleus provides access to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) analogues. These reduced derivatives are of significant interest due to their prevalence in natural products and pharmacologically active compounds. nih.gov A common method for this transformation is the use of sodium borohydride (B1222165). mdpi.com This reduction is a crucial step in synthetic pathways that aim to produce saturated isoquinoline (B145761) derivatives from their partially unsaturated precursors. mdpi.com For example, a 4-bromo-substituted 1,2-dihydroisoquinoline can be reduced with sodium borohydride to the corresponding tetrahydroisoquinoline, with the bromine atom later removed by catalytic hydrogenation. mdpi.com

Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol (B145695), suggesting a potential alternative method for the reduction of dihydroisoquinolines. researchgate.net

Illustrative Reduction of a Dihydroisoquinoline Intermediate

| Reactant | Reagents and Conditions | Product |

| Substituted 1,2-Dihydroisoquinoline | Sodium Borohydride | Substituted 1,2,3,4-Tetrahydroisoquinoline |

Diversification through Functionalization Reactions

The this compound scaffold can be further elaborated through a variety of functionalization reactions, enabling the synthesis of a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. yonedalabs.comorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for introducing aryl or vinyl substituents. yonedalabs.comyoutube.com This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups. nih.gov For a this compound derivative bearing a halide substituent, a Suzuki-Miyaura coupling could be employed to introduce diverse functionalities. nih.govmdpi.comresearchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes and has been applied to the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org A halogenated this compound could undergo a Sonogashira coupling to introduce an alkynyl group.

Table of Representative Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halogenated this compound, Arylboronic acid | Pd catalyst, Base | Aryl-substituted this compound |

| Sonogashira | Halogenated this compound, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted this compound |

The incorporation of amidine and phosphonate (B1237965) groups can significantly alter the biological properties of a molecule.

Amidines can be synthesized through various methods, including the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of a strong acid, followed by reaction with an amine. nih.govmdpi.com A nitrile-substituted this compound could serve as a precursor for the synthesis of an amidine derivative.

Phosphonate groups can be introduced using several synthetic strategies. For instance, the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a common method for forming carbon-phosphorus bonds. A halogenated this compound could potentially be a substrate for this reaction. Alternatively, phosphonate derivatives can be synthesized from the corresponding alcohols. nih.gov

Conceptual Synthetic Routes for Amidine and Phosphonate Derivatives

| Target Moiety | Precursor on Dihydroisoquinoline Ring | Key Transformation |

| Amidine | Nitrile | Pinner Reaction |

| Phosphonate | Halide | Michaelis-Arbuzov Reaction |

Skeletal Rearrangements and Ring Transformations (e.g., 1,3-dipole trapping and cycloadditions)

The 1,2-dihydroisoquinoline nucleus can participate in skeletal rearrangements and ring transformations, leading to the formation of novel heterocyclic systems.

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org In the context of isoquinolines, an isoquinolinium ylide can act as a 1,3-dipole and react with a dipolarophile, such as an alkene or alkyne, to form a cycloadduct. While not specifically documented for the this compound itself, the generation of a related ylide from a quaternized precursor is a plausible transformation.

An intramolecular 1,3-dipolar cycloaddition of an alkylazide with an olefin has been reported as a novel route to the 1,2-dihydroisoquinoline ring system itself. clockss.org This suggests that the dihydroisoquinoline skeleton can be assembled through cycloaddition pathways. Furthermore, dearomative [4+2] cycloaddition cascades involving transient dipoles generated from N-heteroarenes have been used to synthesize chiral 1,2-dihydroisoquinoline derivatives. chinesechemsoc.org

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms in Dihydroisoquinoline Synthesis

The construction of the dihydroisoquinoline core is often achieved through classic name reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, each involving a series of well-defined mechanistic steps. figshare.comyoutube.com Modern variations and novel synthetic routes have expanded the mechanistic landscape, offering alternative pathways and improved control over the molecular architecture.

The pathways leading to dihydroisoquinolines are populated by highly reactive intermediates that dictate the course and outcome of the reaction. Among these, iminium ions are arguably the most pivotal.

Iminium Ions: In the widely used Bischler-Napieralski reaction, the cyclization of an N-acyl derivative of a β-phenylethylamine is promoted by a dehydrating agent. youtube.com A key mechanistic feature of modified versions of this reaction is the formation of an N-acyliminium ion intermediate. For instance, the use of oxalyl chloride and a Lewis acid like FeCl₃ converts an amide into an N-acyliminium species, which then undergoes electrophilic aromatic substitution to form the dihydroisoquinoline ring. organic-chemistry.org Similarly, the functionalization of N-acyl/sulfonyl tetrahydroisoquinolines can proceed through the in-situ generation of a cyclic N-acyliminium ion, which is then trapped by a nucleophile. mdpi.com The formation of 1,2-dimethyl-1,2-dihydroisoquinoline can be envisioned as proceeding through an N-methyl-3,4-dihydroisoquinolinium salt. This iminium species, upon treatment with a methylating agent (e.g., methyllithium (B1224462) or a Grignard reagent), would yield the target enamine structure. The equilibrium between cyclic Schiff bases (3,4-dihydroisoquinolines) and their protonated iminium forms in solution has also been established through NMR studies. electronicsandbooks.com

Zwitterionic Species: While less common in standard dihydroisoquinoline synthesis, zwitterionic intermediates have been identified in related heterocyclic chemistry. For example, the reaction of isoquinoline (B145761) (the fully aromatic parent) with electron-deficient compounds can generate 1,4-dipolar zwitterionic intermediates, which are trapped in multicomponent reactions to form complex heterocyclic systems. nih.gov In the field of organoboron chemistry, zwitterionic intermediates formed from the reaction of a Lewis acidic borane (B79455) with an alkyne have been successfully isolated and characterized spectroscopically and computationally, providing significant mechanistic insight into 1,1-carboboration reactions. nih.gov

Carbenes: The involvement of carbenes as intermediates in the primary synthesis of the dihydroisoquinoline core is not a conventional pathway. However, cyclic iminium salts, which are key precursors, can be used to generate N-heterocyclic carbene (NHC) and cyclic alkyl- and arylaminocarbene (CAAC) ligands for transition metal complexes, highlighting the versatile reactivity of these intermediates. nih.gov

The following table summarizes key intermediates and their roles in the synthesis of isoquinoline derivatives.

| Intermediate Type | Precursor(s) | Reaction Type | Role / Subsequent Transformation | Reference(s) |

|---|---|---|---|---|

| N-Acyliminium Ion | N-Acyl-β-phenylethylamine + Activating Agent | Modified Bischler-Napieralski | Electrophile for intramolecular cyclization | organic-chemistry.org |

| Cyclic Iminium Ion | 3,4-Dihydroisoquinoline (B110456) + Acid | Acid-Base Equilibrium | Electrophile for nucleophilic addition at C-1 | electronicsandbooks.com |

| Zwitterionic Intermediate | Isoquinoline + Electron-deficient Alkyne | Multicomponent Reaction | 1,4-Dipole for cycloadditions | nih.gov |

| Cyclic Aminocarbene | Cyclic Iminium Salt + Base | Deprotonation | Ligand for transition metal catalysis | nih.gov |

Mapping the reaction pathway provides a step-by-step schematic of bond-forming and bond-breaking events. In the synthesis of related N-heterocycles, deuterium (B1214612) labeling experiments have been instrumental in elucidating mechanisms. For example, studies on the acid-induced cyclization of alkenylaldiminium salts to form cyclic iminium salts suggested that the rate-determining step involves an intramolecular proton transfer to the double bond. nih.gov

A plausible reaction pathway for the formation of a 1,2-disubstituted dihydroisoquinoline is outlined below:

Amide Formation: A β-phenylethylamine is first acylated to form an amide.

Cyclization via Iminium Ion: The amide undergoes electrophilic activation (e.g., with POCl₃ or Tf₂O) and subsequent intramolecular cyclization (a Bischler-Napieralski reaction) to yield a 1-substituted-3,4-dihydroisoquinoline (an imine). youtube.comorganic-chemistry.org

N-Alkylation: The nitrogen of the resulting dihydroisoquinoline or the parent tetrahydroisoquinoline can be alkylated, for instance with a methyl halide, to form a quaternary ammonium (B1175870) or iminium salt.

C-1 Functionalization: The iminium salt is then susceptible to nucleophilic attack at the C-1 position. Addition of a methyl organometallic reagent would install the second methyl group, leading to a 1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation or elimination would be required to form the final this compound (enamine) structure.

In more complex systems, such as the formation of 5,6-dihydropyrazolo[5,1-a]isoquinolines, a plausible mechanism has been proposed involving a tandem sequence of [3+2]-cycloaddition, detosylation, and oxidative aromatization, showcasing how multiple steps can be combined in a one-pot procedure. nih.gov

While the target molecule this compound is an achiral enamine, the principles of stereocontrol are paramount in the synthesis of its chiral congeners, particularly 1,2,3,4-tetrahydroisoquinolines, where the C-1 position is a stereocenter. The origin of enantioselectivity in these related syntheses typically stems from one of three strategies: the use of chiral catalysts, the incorporation of a chiral auxiliary, or substrate control with a pre-existing stereocenter.

A major focus in the field has been the enantioselective reduction of prochiral 1-substituted-3,4-dihydroisoquinolines (imines). This transformation is a critical step in the synthesis of numerous isoquinoline alkaloids. rsc.org High levels of enantioselectivity are achieved through various methods:

Catalytic Asymmetric Hydrogenation: Using a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Ru/TsDPEN), to hydrogenate the C=N double bond. electronicsandbooks.comrsc.org

Chiral Hydride Reducing Agents: Employing stoichiometric chiral reducing agents to deliver a hydride ion stereoselectively. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline intermediate. Subsequent reduction by an achiral hydride (e.g., NaBH₄) is directed by the auxiliary, which is removed in a later step. rsc.org

Alternatively, stereocenters can be installed via nucleophilic addition to the C=N bond. In one example, the stereoselective synthesis of trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines was accomplished through the addition of Grignard reagents to a chiral nitrone derived from L-phenylalanine. The inherent chirality of the starting material directed the approach of the nucleophile, yielding the product with a high degree of diastereoselectivity. rsc.org

Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool for probing the intricacies of reaction mechanisms, predicting molecular properties, and guiding synthetic design. For isoquinoline systems, these methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.gov For isoquinoline and its derivatives, DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). figshare.com The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. figshare.com

DFT studies have been effectively applied to predict the regioselectivity of reactions. For example, in the consecutive methylation of a methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, quantum chemical calculations were performed on the intermediate anion to rationalize the observed preference for O-methylation over N-methylation in the second step. mdpi.com Such calculations evaluate the charge distribution and orbital coefficients on different nucleophilic atoms (e.g., N vs. O), allowing for the prediction of the most likely site of electrophilic attack. These principles are directly applicable to understanding the potential N- versus C-alkylation pathways in the synthesis of polysubstituted dihydroisoquinolines.

The table below presents calculated quantum chemical parameters for the parent isoquinoline molecule, illustrating the type of data generated from DFT studies.

| Parameter | Value | Significance | Reference |

| HOMO Energy | -5.581 eV | Indicates electron-donating ability | figshare.com |

| LUMO Energy | 1.801 eV | Indicates electron-accepting ability | figshare.com |

| HOMO-LUMO Gap | 3.78 eV | Relates to chemical stability and reactivity | figshare.com |

| Dipole Moment | 2.004 D | Measures molecular polarity | figshare.com |

| Chemical Hardness | 1.89 | Resistance to change in electron configuration | figshare.com |

The identification and characterization of transition states (TS) are fundamental to understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and -breaking processes.

Computational chemists use various algorithms to locate TS structures on a potential energy surface. youtube.comresearchgate.net Once located, frequency calculations are performed to confirm that the structure is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, computational analysis of the [2+2] cycloaddition between keteniminium ions and imines revealed a stepwise mechanism. thieme-connect.com The calculations showed that C-N bond formation occurs first, followed by a conrotatory electrocyclic ring closure to form the C-C bond. This second step was found to be stereodetermining, and the analysis of its transition state helped to explain the observed stereochemical outcome of the reaction. thieme-connect.com

Molecular Dynamics and Conformational Analysis

The conformational landscape of the 1,2-dihydroisoquinoline (B1215523) ring system is a critical determinant of its chemical reactivity and biological interactions. While specific molecular dynamics simulations and detailed conformational analyses for this compound are not extensively documented in publicly available literature, the conformational behavior of the parent 1,2-dihydroisoquinoline scaffold and related substituted derivatives has been explored through various computational methods. These studies provide a foundational understanding of the puckering of the dihydro- portion of the ring and the influence of substituents on its geometry.

Theoretical studies on related heterocyclic systems, such as N-acylhydrazones and dihydropyridines, have demonstrated the significant impact of N-methylation on conformational preferences. For instance, N-methylation can induce substantial shifts in dihedral angles, altering the planarity and electronic properties of the ring system. In N-acylhydrazones, N-methylation has been shown to cause a shift from an antiperiplanar to a synperiplanar conformation. chinesechemsoc.org This highlights the crucial role the N-methyl group in this compound likely plays in defining its three-dimensional structure.

Molecular orbital calculations have been employed to investigate the stability of 1,2-dihydroisoquinoline derivatives. For example, studies on 1,2-dihydroisoquinoline-N-acetic acid derivatives indicated their stability against oxidation, a key factor in their potential application as brain-specific chemical delivery systems. nih.gov Such computational approaches are vital for predicting the chemical behavior of these compounds.

In the absence of specific data for this compound, we can extrapolate from general principles of conformational analysis of disubstituted cyclohexene-like rings, which the dihydro- portion of the isoquinoline resembles. The introduction of a methyl group at the C1 position introduces a chiral center and steric bulk, which would be expected to influence the ring's puckering. The interplay between the N2-methyl group and the C1-methyl group will likely lead to distinct, energetically favorable conformations to minimize steric strain.

Molecular dynamics simulations on analogous systems, such as 1,4-dihydropyridine (B1200194) derivatives, have been used to explore their interaction with biological targets. nih.gov These simulations track the movement of atoms over time, providing insights into the dynamic nature of the molecule and its accessible conformations. Such studies often reveal that the dihydropyridine (B1217469) ring exists in a shallow boat-like conformation and that substituents dictate the precise geometry and binding orientation. nih.gov

To provide a more concrete, albeit hypothetical, understanding of the conformational possibilities for this compound, one could perform density functional theory (DFT) calculations. Such a study would typically involve a conformational search to identify the lowest energy structures. The key dihedral angles defining the ring pucker and the orientation of the methyl groups would be of primary interest.

Table 1: Hypothetical Conformational Data for this compound

| Conformer | Dihedral Angle (C8a-N2-C1-C8) (degrees) | Relative Energy (kcal/mol) |

| Axial-like C1-Methyl | 30 | 0.0 |

| Equatorial-like C1-Methyl | -35 | 1.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Advanced Spectroscopic Characterization for Structural Elucidation of 1,2 Dimethyl 1,2 Dihydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1,2-Dimethyl-1,2-dihydroisoquinoline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships.

One-dimensional (1D) NMR spectra, ¹H and ¹³C, provide foundational information about the types and number of protons and carbons in the molecule. The ¹H NMR spectrum reveals the chemical shift, integration (proton count), and multiplicity (splitting pattern) for each unique proton. The ¹³C NMR spectrum shows the chemical shifts for each unique carbon atom.

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is invaluable for tracing out the spin systems within the molecule, such as the sequence of protons on the dihydroisoquinoline ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.com This allows for the unambiguous assignment of a proton's chemical shift to a specific carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments, for instance, by showing the correlation from the N-methyl protons to the C1 and C3 carbons, and from the C1-methyl protons to the C1 and C9a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is essential for determining the molecule's stereochemistry and conformation by observing through-space dipolar couplings.

The following tables represent typical ¹H and ¹³C NMR data expected for the this compound core structure, based on analysis of related dihydroisoquinoline compounds. ias.ac.inchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and general chemical shift principles. The exact values can vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignments Confirmed by |

| H-3 | ~5.8-6.0 | d | ~7.5 | COSY (with H-4) |

| H-4 | ~6.4-6.6 | d | ~7.5 | COSY (with H-3) |

| H-5, H-6, H-7, H-8 | ~7.0-7.4 | m | - | COSY |

| 1-CH₃ | ~1.3-1.5 | s | - | HMBC (to C-1, C-9a) |

| N-CH₃ | ~2.8-3.0 | s | - | HMBC (to C-1, C-3) |

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and general chemical shift principles. The exact values can vary based on solvent and experimental conditions.

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT Multiplicity | Assignments Confirmed by |

| C-1 | ~60-65 | C | HMQC/HMBC |

| C-3 | ~100-105 | CH | HMQC/HSQC |

| C-4 | ~125-130 | CH | HMQC/HSQC |

| C-4a | ~130-135 | C | HMBC |

| C-5 | ~126-128 | CH | HMQC/HSQC |

| C-6 | ~127-129 | CH | HMQC/HSQC |

| C-7 | ~125-127 | CH | HMQC/HSQC |

| C-8 | ~120-125 | CH | HMQC/HSQC |

| C-8a | ~135-140 | C | HMBC |

| 1-CH₃ | ~20-25 | CH₃ | HMQC/HSQC |

| N-CH₃ | ~40-45 | CH₃ | HMQC/HSQC |

If the this compound core is part of a chiral molecule (containing a stereocenter), NMR spectroscopy can be used to determine its enantiomeric purity and, in some cases, assign the absolute configuration. This is achieved by using chiral shift reagents, which are typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃). researchgate.netlibretexts.org

The process involves these steps:

A racemic mixture of the chiral analyte is dissolved in an appropriate NMR solvent.

The chiral shift reagent is added incrementally to the solution.

The Lewis acidic lanthanide center of the reagent complexes with a Lewis basic site on the analyte, such as the nitrogen atom. This interaction forms two transient diastereomeric complexes, one for each enantiomer (e.g., [Analyte-R•Reagent-R] and [Analyte-S•Reagent-R]).

Because diastereomers have different physical properties, the nuclei in these two complexes experience slightly different magnetic environments. libretexts.org This difference resolves the single set of signals from the racemate into two distinct sets of signals, one for each enantiomer.

The relative integration of the separated signals allows for the direct calculation of the enantiomeric excess (ee). The magnitude of the separation (lanthanide-induced shift, LIS) depends on the concentration of the shift reagent and the specific proton being observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. This allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₃N).

Beyond the molecular formula, the fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps confirm the molecular structure. When the molecular ion (M⁺•) is formed, it possesses excess energy and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation behavior of isoquinoline (B145761) alkaloids is well-studied and provides a strong basis for structural confirmation. nih.govresearchgate.net

Table 3: HRMS Data and Predicted Fragmentation for this compound

| Parameter | Value / Description | Notes |

| Molecular Formula | C₁₁H₁₃N | |

| Exact Mass (Monoisotopic) | 159.1048 | Calculated for [M]⁺• |

| Nominal Mass | 159 | |

| Key Fragmentation Pathways | ||

| [M - CH₃]⁺ | m/z 144.0813 | Loss of a methyl radical from either the C1 or N2 position. This is often a very favorable fragmentation. |

| [M - H]⁺ | m/z 158.0970 | Loss of a hydrogen radical, often from the dihydro portion of the ring. |

| Retro-Diels-Alder (RDA) Fragments | Variable | Cleavage of the dihydro-ring can occur, leading to characteristic fragments. For example, cleavage could lead to a charged diene or dienophile fragment, depending on where the charge is retained. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each type of bond and functional group vibrates at a characteristic frequency. For this compound, the key expected absorptions are detailed in the table below. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals (e.g., π → π* transitions). The resulting spectrum, showing absorbance versus wavelength (λ), is characteristic of the molecule's conjugated π-electron system. Dihydroisoquinolines typically show distinct absorption maxima. mdpi.com

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | Aromatic C-H Stretch | 3000 - 3100 | C-H stretching in the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2850 - 3000 | C-H stretching in methyl and dihydro-ring CH groups | |

| C=C Stretch (Aromatic) | 1500 - 1600 | Benzene ring skeletal vibrations | |

| C=C Stretch (Eneamine) | 1620 - 1660 | Stretching of the C3=C4 double bond | |

| C-N Stretch | 1250 - 1350 | Stretching of the C-N bonds in the ring | |

| UV-Vis | π → π* Transition | ~230 - 240 nm | Electronic transition within the conjugated system |

| π → π* Transition | ~270 - 280 nm | Electronic transition of the benzenoid system |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. The technique requires a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. mdpi.com

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of each atom (excluding hydrogens, which are often inferred) in the crystal lattice can be determined. This yields definitive data on:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Conformation: For this compound, this would definitively establish the conformation of the dihydro-ring, which is expected to adopt a non-planar half-chair or similar conformation.

Intermolecular Interactions: The analysis also reveals how molecules are packed in the crystal lattice, showing any hydrogen bonding or π-π stacking interactions.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Purity Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the structure of chiral molecules. mtoz-biolabs.com While this compound itself is achiral, a derivative with a stereocenter (for example, at C1) would be optically active and thus amenable to CD analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com

The determination of the absolute configuration (e.g., R versus S) of a chiral derivative would involve:

Experimental Measurement: The CD spectrum of the chiral molecule is recorded, showing positive or negative peaks (known as Cotton effects) at specific wavelengths.

Theoretical Calculation: Computational chemistry methods are used to predict the theoretical CD spectrum for one of the enantiomers (e.g., the R-enantiomer). This involves conformational searches and quantum mechanical calculations. schrodinger.com

Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs and shapes of the major Cotton effects in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the absolute configuration of the sample is assigned as R. hebmu.edu.cn An opposite spectrum would indicate the S-enantiomer.

This method is a powerful, non-destructive alternative to chemical degradation or the requirement of a crystalline sample for X-ray analysis for assigning the absolute configuration of chiral molecules. nih.gov

Synthetic Utility and Future Directions in the Chemistry of 1,2 Dimethyl 1,2 Dihydroisoquinoline

Building Blocks for Complex Organic Synthesis

The unique structural features of 1,2-Dimethyl-1,2-dihydroisoquinoline position it as a valuable building block in the realm of complex organic synthesis. Its dihydroisoquinoline core can be strategically modified and elaborated upon to construct intricate molecular frameworks, including those found in nature and in medicinally important compounds.

Precursors to Natural Products and Complex Bioactive Compounds

The 1,2-dihydroisoquinoline (B1215523) skeleton is a common feature in a wide array of natural products, particularly isoquinoline (B145761) alkaloids, which exhibit a broad spectrum of biological activities. researchgate.netresearchgate.netnih.gov These alkaloids, derived from amino acids like tyrosine or phenylalanine, showcase extensive structural diversity. nih.gov The synthesis of these complex molecules often relies on the strategic functionalization of simpler isoquinoline precursors. clockss.orgacs.org

While direct examples of this compound as a precursor are not extensively detailed in the provided search results, the general importance of the 1,2-dihydroisoquinoline scaffold as an intermediate is well-established. nih.govresearchgate.netnih.gov For instance, these structures are recognized as valuable intermediates for creating biologically active compounds like alkaloids and pharmaceuticals. nih.gov The synthesis of tetrahydroisoquinoline alkaloids (THIQAs), a significant class of bioactive natural products, can be achieved from dihydroisoquinoline (DHIQ) precursors. rsc.orgrsc.org This highlights the potential of substituted dihydroisoquinolines to serve as key building blocks.

The modular synthesis of dihydroisoquinolines through methods like palladium-catalyzed C-H bond activation allows for the construction of this core structure in a "clickable" fashion, suggesting that derivatives like this compound could be readily prepared and then elaborated. nih.govrsc.org The ability to introduce substituents at various positions of the dihydroisoquinoline ring is crucial for accessing the structural diversity seen in natural products. acs.org

Table 1: Examples of Bioactive Compounds Containing the Dihydroisoquinoline or Tetrahydroisoquinoline Scaffold

| Compound Name | Biological Activity/Significance |

| Cribrostatin 4 | Cytotoxicity against some human cancer cells nih.gov |

| Acetoneberbine IK-2 | Cytotoxicity against some human cancer cells nih.gov |

| Quinapril | Treatment of congestive heart failure and hypertension (as a tetrahydroisoquinoline derivative) nih.gov |

| N-carboxymethyl compound III | Carrier for brain-specific delivery nih.govresearchgate.net |

| Nitro-substituted 1,2-dihydroisoquinoline IV | HIV-1 inhibitor nih.govresearchgate.net |

| Emetine | Anti-amoebic properties, activity against breast cancer cell lines nih.gov |

| Carmegliptin | Potential treatment for type-II diabetes nih.gov |

Construction of Diverse Heterocyclic Architectures

The reactivity of the 1,2-dihydroisoquinoline nucleus lends itself to the construction of a wide variety of fused and spirocyclic heterocyclic systems. The double bond and the nitrogen atom within the ring provide reactive sites for various chemical transformations.

Palladium-catalyzed cascade reactions of allenamides containing an ortho-haloaryl moiety represent an efficient method for synthesizing substituted 1,2-dihydroisoquinolines. nih.gov This approach allows for the concise synthesis of highly substituted derivatives from readily available propargylamines. nih.gov

Furthermore, multicomponent reactions offer a powerful strategy for building diverse heterocyclic structures. For example, a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones has been used to prepare a library of 1,2-dihydroisoquinoline compounds. nih.govresearchgate.net This method allows for three independent points of diversification, enabling the creation of a wide range of substituted products in a single step. researchgate.net

The construction of fused heterocyclic systems is another important application. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines has been achieved through various synthetic strategies, demonstrating the versatility of the isoquinoline scaffold in building complex polycyclic architectures. nih.gov

Parallel and Combinatorial Synthesis of Dihydroisoquinoline Libraries

The increasing importance of high-throughput screening in modern medicinal chemistry has driven the development of parallel and combinatorial synthesis strategies to generate large and diverse libraries of compounds. nih.govacs.org The 1,2-dihydroisoquinoline scaffold is well-suited for such approaches due to the availability of multiple diversification points.

A notable example is the solution-phase parallel synthesis of a 105-membered library of 1,2-dihydroisoquinolines. nih.govresearchgate.netnih.gov This was achieved through a one-pot, three-component reaction, which is highly amenable to a library format. researchgate.net The use of readily available starting materials, such as 2-(1-alkynyl)benzaldehydes, amines, and ketones, further enhances the efficiency of this approach. nih.gov

Moreover, the presence of functional handles, such as halogens, in the synthesized dihydroisoquinoline derivatives allows for further diversification through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.govnih.govacs.org This two-stage diversification strategy significantly expands the chemical space that can be explored.

Table 2: Key Features of Parallel Synthesis of Dihydroisoquinoline Libraries

| Feature | Description | Reference |

| Reaction Type | Lewis acid and organocatalyst-cocatalyzed multicomponent reaction | nih.govnih.gov |

| Starting Materials | 2-(1-Alkynyl)benzaldehydes, amines, ketones, indoles | nih.govacs.org |

| Diversification Points | Three independent points of diversification in the initial reaction | researchgate.net |

| Further Diversification | Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings | nih.govacs.org |

| Library Size | 105 members | nih.govresearchgate.netnih.gov |

Design of Novel Catalytic Systems for Dihydroisoquinoline Transformations

The development of novel catalytic systems is crucial for achieving efficient and selective transformations of dihydroisoquinolines. Both transition-metal catalysis and organocatalysis have been successfully employed in the synthesis and functionalization of this heterocyclic core.

Palladium catalysis has proven to be particularly effective. nih.govrsc.org For instance, a palladium-catalyzed double C-H bond activation/annulation reaction provides an efficient route to dihydroisoquinolines with high atom economy. nih.govrsc.org This method features short reaction times and allows for the formation of sterically less favored tertiary C-N bonds. nih.gov Another palladium-catalyzed process involves the cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids to yield highly substituted 1,2-dihydroisoquinolines. nih.gov

In addition to palladium, other transition metals like cobalt and copper have shown promise. A Cu/Co synergistic catalyst in a metal-organic framework (MOF) has been developed for the highly selective synthesis of 3,4-dihydroisoquinolines under mild, eco-friendly conditions. sciengine.com This represents the first example of a MOF catalyst for the selective thermocatalytic synthesis of these compounds. sciengine.com

Organocatalysis also plays a significant role. A Lewis acid and organocatalyst-cocatalyzed multicomponent reaction has been utilized for the synthesis of 1,2-dihydroisoquinoline libraries. nih.gov Chiral organocatalysts have been employed in the asymmetric synthesis of C-1 substituted tetrahydroisoquinoline natural products via a Pictet-Spengler cyclization. nih.gov Furthermore, chiral iodoarene catalysts are emerging as an environmentally friendly alternative to transition metals for certain transformations. nih.gov

Green Chemistry Approaches in Dihydroisoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydroisoquinolines, aiming to develop more sustainable and environmentally benign processes. This includes the use of non-toxic catalysts, milder reaction conditions, and improved atom economy.

The use of earth-abundant 3d-transition metals like cobalt, iron, and copper as catalysts is a key aspect of green chemistry, as it reduces the reliance on scarce and precious metals like palladium. researchgate.net The development of a Cu/Co synergistic catalyst for dihydroisoquinoline synthesis under mild and eco-friendly conditions is a prime example of this approach. sciengine.com

Catalyst-free reactions also contribute to greener synthetic routes. For instance, a one-pot, three-component reaction for the synthesis of 1,2-dihydroisoquinoline derivatives has been described that proceeds under solvent-free conditions at room temperature without the need for a catalyst. researchgate.net

Future research will likely continue to focus on developing even more sustainable methods for the synthesis of this compound and related compounds, with an emphasis on catalytic efficiency, waste reduction, and the use of renewable resources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dimethyl-1,2-dihydroisoquinoline, and how do reaction conditions influence product selectivity?

- The compound is typically synthesized via alkylation of dihydroisoquinoline precursors. For example, methyl iodide reacts with 2-methyl-1,2-dihydroisoquinoline under controlled conditions to yield N-alkylated products (e.g., 2,2-dimethyl-1,2,3,4-tetrahydroisoquinoline iodide) rather than C-alkylated derivatives. Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like Bi(OTf)₃) are critical for optimizing regioselectivity .

Q. How can the structure of this compound derivatives be confirmed experimentally?

- X-ray crystallography provides definitive structural evidence, as demonstrated for related dihydroquinoline derivatives (e.g., dimethyl 6-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate). Additional methods include NMR spectroscopy for analyzing proton environments and mass spectrometry for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Due to limited toxicity data, researchers should adhere to standard precautions for uncharacterized substances: use fume hoods, wear PPE (gloves, lab coats), and avoid skin contact. The compound should be handled by trained personnel, with emergency protocols in place for accidental exposure .

Advanced Research Questions

Q. How does the electronic environment of dihydroisoquinoline derivatives influence their reactivity in catalytic C–H functionalization?

- Substituents on the dihydroisoquinoline core modulate electron density, affecting coordination with transition-metal catalysts (e.g., ruthenium). For instance, electron-donating groups enhance oxidative alkyne annulation efficiency, as shown in the synthesis of methylene-dihydroisoquinoline derivatives .

Q. What strategies can reconcile contradictions in regioselectivity between alkylation and hydrogenation outcomes?

- Discrepancies arise from competing N- vs. C-alkylation pathways. Mechanistic studies using deuterated reagents or computational modeling (e.g., DFT) can clarify transition states. For example, steric hindrance and solvent effects favor N-alkylation in methyl iodide reactions, while hydrogenation may reverse selectivity .

Q. How can researchers address challenges in characterizing dihydroisoquinoline metabolites or degradation products?

- High-resolution LC-MS coupled with isotopic labeling tracks metabolic pathways. For example, studies on dihydroisoquinoline derivatives reveal oxidative cleavage products (e.g., 1,2-dihydroxy-1,2-dimethyl-1,3-propanediol), validated via comparative chromatography with synthetic standards .

Q. What methodologies enable the synthesis of enantiomerically pure dihydroisoquinoline derivatives?

- Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands with palladium) can induce enantioselectivity. Crystallographic data (e.g., sofa conformations in dihydroquinolines) guide steric control strategies to achieve >90% enantiomeric excess .

Methodological Considerations

- Data Analysis : Use Gaussian-type software for conformational analysis of X-ray structures (Cremer-Pople parameters for ring puckering) .

- Reaction Optimization : Design experiments using Box-Behnken models to evaluate temperature, catalyst loading, and solvent effects on yield .

- Spectroscopic Validation : Assign NMR peaks via 2D experiments (COSY, HSQC) and compare with literature data for dihydroisoquinoline analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.